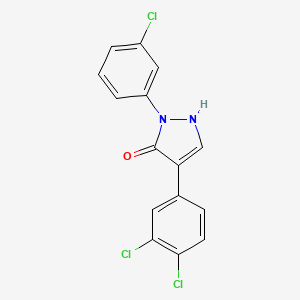

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3,4-dichlorophenylhydrazine in the presence of a base, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Analyse Chemischer Reaktionen

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis and evaluation of various pyrazolone derivatives, including 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one, which showed promising results in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated that it possesses activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of chlorine substituents enhances its efficacy against these microorganisms .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazolone derivatives have shown that this compound can induce apoptosis in cancer cell lines. It has been suggested that the compound interferes with cell cycle progression and promotes cell death through reactive oxygen species (ROS) generation .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazolone derivatives found that this compound exhibited significant inhibition of paw edema in rodents when administered at specific dosages. The study concluded that this compound could be a lead candidate for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Screening

In a comparative analysis of several pyrazolone derivatives, this compound was among those tested against Pseudomonas aeruginosa and showed considerable antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings .

Case Study 3: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one include other pyrazolones such as:

- 4-phenyl-2,3-dihydro-1H-pyrazol-3-one

- 4-(4-chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one

These compounds share a similar core structure but differ in the substituents attached to the pyrazolone ring. The unique combination of chlorophenyl groups in this compound contributes to its distinct chemical and biological properties.

Biologische Aktivität

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, a study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. It was found to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase pathways, which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Mechanism of Action | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | NF-κB and p38 MAPK inhibition | 70% NO production reduction |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Specifically, compounds with similar structural features to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 | |

| Similar Derivative | E. coli | 0.25 |

3. Anticancer Activity

Pyrazole derivatives have been investigated for their potential anticancer properties. In vitro studies indicated that compounds similar to this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 73 to 84 μM. The mechanism involved apoptosis induction via modulation of Bcl-2 family proteins and cell cycle arrest at the G2/M phase .

Table 3: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Similar Derivative | HepG2 (liver cancer) | 73 | Apoptosis induction |

| Similar Derivative | HeLa (cervical cancer) | 84 | Cell cycle arrest |

Case Studies

A notable case study involved the administration of pyrazole derivatives in a Parkinson's disease model where it was shown that these compounds could mitigate neuroinflammation and improve behavioral outcomes in treated mice. The protective mechanisms were attributed to the inhibition of inflammatory mediators through the NF-κB signaling pathway .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIFSRNAGVDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.